molecular formula C20H14BrClN2O5S B3573253 3-[[5-[(4-Bromophenyl)sulfamoyl]-2-chlorobenzoyl]amino]benzoic acid

3-[[5-[(4-Bromophenyl)sulfamoyl]-2-chlorobenzoyl]amino]benzoic acid

Cat. No.: B3573253
M. Wt: 509.8 g/mol
InChI Key: CLCLADVTSRTGNO-UHFFFAOYSA-N
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Description

3-[[5-[(4-Bromophenyl)sulfamoyl]-2-chlorobenzoyl]amino]benzoic acid is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a sulfamoyl group, and a chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[5-[(4-Bromophenyl)sulfamoyl]-2-chlorobenzoyl]amino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonamide with 2-chlorobenzoyl chloride under controlled conditions to form an intermediate product. This intermediate is then reacted with 3-aminobenzoic acid to yield the final compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[5-[(4-Bromophenyl)sulfamoyl]-2-chlorobenzoyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromophenyl and chlorobenzoyl sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[[5-[(4-Bromophenyl)sulfamoyl]-2-chlorobenzoyl]amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[[5-[(4-Bromophenyl)sulfamoyl]-2-chlorobenzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl group is particularly important for its binding affinity, while the bromophenyl and chlorobenzoyl groups contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonamide: Shares the bromophenyl and sulfamoyl groups but lacks the chlorobenzoyl and benzoic acid moieties.

    2-Chlorobenzoyl chloride: Contains the chlorobenzoyl group but lacks the bromophenyl and sulfamoyl groups.

    3-Aminobenzoic acid: Contains the benzoic acid moiety but lacks the bromophenyl, sulfamoyl, and chlorobenzoyl groups.

Uniqueness

3-[[5-[(4-Bromophenyl)sulfamoyl]-2-chlorobenzoyl]amino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[[5-[(4-bromophenyl)sulfamoyl]-2-chlorobenzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN2O5S/c21-13-4-6-14(7-5-13)24-30(28,29)16-8-9-18(22)17(11-16)19(25)23-15-3-1-2-12(10-15)20(26)27/h1-11,24H,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCLADVTSRTGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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